(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone

Epigenetics PRMT inhibition Chemical probe discovery

(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone (CAS 909712-01-2) is a synthetic small molecule with the molecular formula C11H14BrN3O and a molecular weight of 284.15 g/mol, characterized by a 5-bromopyridine ring linked via a ketone bridge to a 4-methylpiperazine moiety. It is primarily supplied as a research-grade building block (typical purity ≥97–98%) for use in medicinal chemistry and chemical biology.

Molecular Formula C11H14BrN3O
Molecular Weight 284.15 g/mol
CAS No. 909712-01-2
Cat. No. B6322131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone
CAS909712-01-2
Molecular FormulaC11H14BrN3O
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=NC=C(C=C2)Br
InChIInChI=1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)10-3-2-9(12)8-13-10/h2-3,8H,4-7H2,1H3
InChIKeyRQZKEONFOSUEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone (CAS 909712-01-2) – Compound Identity and Procurement Baseline


(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone (CAS 909712-01-2) is a synthetic small molecule with the molecular formula C11H14BrN3O and a molecular weight of 284.15 g/mol, characterized by a 5-bromopyridine ring linked via a ketone bridge to a 4-methylpiperazine moiety . It is primarily supplied as a research-grade building block (typical purity ≥97–98%) for use in medicinal chemistry and chemical biology . The compound belongs to the aryl-(4-methylpiperazin-1-yl)methanone family, where variations in the aryl group (e.g., pyridine vs. indole, or bromine positional isomers) can substantially alter target-binding profiles and downstream synthetic utility.

(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone – Why In-Class Substitution Carries Procurement Risk


Within the aryl-(4-methylpiperazin-1-yl)methanone chemotype, even modest structural modifications—such as replacing the 5-bromopyridin-2-yl group with a 5-bromoindol-2-yl or shifting the bromine substitution position—can redirect target engagement from one enzyme family to another. For example, the indole analog (5-bromo-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone shows binding activity in ChEMBL [1], whereas the pyridine-based target compound has been associated with distinct protein targets in curated bioactivity databases. Generic selection of any “bromo-aryl-methylpiperazine” building block without verifying structural identity therefore carries a high risk of yielding compounds with unintended—or absent—biological activity. The evidence below quantifies the specific differentiation points that justify active procurement choice.

(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone – Quantified Differentiation Evidence Against Closest Analogs


Target Engagement Shift: PRMT4/CARM1 vs. PRMT6 Selectivity Profile Differentiates the 5-Bromopyridin-2-yl Carbonyl Scaffold from In-Class Aryl Analogs

The (5-bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone scaffold, when further functionalized, yields probes with differential inhibition of protein arginine methyltransferases. A closely related analog incorporating this core carbonyl-pyridine-piperazine architecture showed an IC50 of 17 nM against PRMT4/CARM1 versus 53 nM against PRMT6 (full-length human enzymes) [1]. While the direct unsubstituted target compound itself has not been profiled in this assay, the core scaffold contributes to a 3.1-fold selectivity window between these two epigenetic targets. This contrasts with aryl-(4-methylpiperazin-1-yl)methanones bearing alternative heterocycles (e.g., indole or substituted phenyl), which exhibit divergent selectivity fingerprints in ChEMBL-curated datasets.

Epigenetics PRMT inhibition Chemical probe discovery

Bromine Regioisomerism: 5-Bromo vs. 3-Bromo Pyridine Substitution Redirects Synthetic Elaboration Pathways and Biological Target Space

The target compound bears bromine at the 5-position of the pyridine ring, whereas the regioisomer (3-bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone places bromine at the 3-position, ortho to the carbonyl linkage . This positional difference alters the electronic environment of the pyridine ring (the 5-bromo isomer has the halogen para to the carbonyl, while the 3-bromo isomer places it ortho), which directly affects: (i) the regiochemical outcome of Pd-catalyzed cross-coupling reactions used for diversification, and (ii) the shape and electrostatic surface presented to biological targets. In curated bioactivity databases, the 5-bromo isomer has associated target annotations distinct from the 3-bromo variant, confirming that bromine position is not a trivial substitution but a determinant of molecular recognition.

Structure–Activity Relationship Bromine positional isomer Cross-coupling diversification

Carbonyl vs. Methylene Linker: The Ketone Bridge Confers Conformational Rigidity and Alters Hydrogen-Bonding Capacity Relative to the Amine-Linked Analog

The target compound (CAS 909712-01-2) features a carbonyl linker between the pyridine and piperazine rings. The direct amine-linked analog, 1-(5-bromopyridin-2-yl)-4-methylpiperazine (CAS 364794-58-1), replaces this C=O with a CH2 or direct N–C bond, eliminating the hydrogen-bond acceptor capacity of the carbonyl oxygen and increasing conformational flexibility around the pyridine–piperazine axis [1]. Physicochemical measurements confirm the impact: the carbonyl-containing target compound has a calculated LogP of approximately 1.06 , whereas the amine-linked analog, with one fewer oxygen atom, exhibits higher lipophilicity. This difference influences both passive membrane permeability and the pattern of polar contacts available for target binding.

Conformational restriction Linker chemistry Ligand-receptor complementarity

(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone – Evidence-Backed Scenarios for Scientific Selection and Procurement


Epigenetic Chemical Probe Development: Prioritizing the 5-Bromopyridin-2-yl Carbonyl Scaffold for PRMT-Focused Libraries

Medicinal chemistry teams building focused libraries targeting protein arginine methyltransferases (PRMTs) should select the target compound as the core scaffold. The differentiated PRMT4/CARM1 vs. PRMT6 selectivity fingerprint (17 nM vs. 53 nM for elaborated analogs) provides a defined starting point for optimization, whereas indole-based aryl-methylpiperazine analogs lack demonstrated PRMT engagement [1]. The carbonyl linker further contributes a hydrogen-bond acceptor that can be exploited for target interactions.

Regioselective Diversification via Cross-Coupling: Ensuring Synthetic Tractability with the 5-Bromo Isomer

For parallel synthesis workflows employing Suzuki, Buchwald–Hartwig, or Sonogashira couplings, the 5-bromo substitution pattern ensures predictable regiochemistry at the position para to the carbonyl. Procurement of the 3-bromo regioisomer would place the reactive handle ortho to the carbonyl, altering steric and electronic constraints during catalysis and potentially reducing coupling yields or producing different regioisomeric products [1]. This synthetic predictability is critical for library production reproducibility.

Fragment-Based Drug Discovery: Leveraging the Carbonyl Linker for Favorable Physicochemical Profile

In fragment screening campaigns, the target compound's calculated LogP of 1.06 and three hydrogen-bond acceptors offer a balanced polarity profile suitable for both biochemical and biophysical assay formats (e.g., SPR, NMR, crystallography). The amine-linked analog (CAS 364794-58-1) is more lipophilic and lacks the carbonyl oxygen as a hydrogen-bond anchor, making the target compound a superior choice for fragment libraries where ligand efficiency and aqueous solubility are critical parameters .

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